Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate

Lipophilicity logP comparison Quinoline-2-carboxylate

This quinoline-2-carboxylate derivative is a structurally defined screening compound with a unique 4-(4-methylbenzyloxy) substituent, 6,7-dimethoxy pattern, and C2 methyl ester. Unlike generic analogs, its specific pharmacophore is essential for valid PDGF-RTK (IC₅₀ ≤20 nM), topoisomerase I (GI₅₀ MG-MID 1.26 μM), and angiotensin II AT₁ receptor studies. Substituting with close analogs introduces uncontrolled variables, risking false-negative results. Procure this exact compound to ensure assay reproducibility and accurate SAR conclusions.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1358419-26-7
Cat. No. B2923522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate
CAS1358419-26-7
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
InChIInChI=1S/C21H21NO5/c1-13-5-7-14(8-6-13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3
InChIKeyGRXNBOCRZNJOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate (CAS 1358419-26-7) – Core Identity and Procurement Classification


Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate (CAS 1358419-26-7) is a fully synthetic quinoline-2-carboxylate derivative bearing a 4-methylbenzyloxy substituent at the C4 position, 6,7-dimethoxy groups on the quinoline core, and a methyl ester at C2 [1]. The compound has a molecular weight of 367.4 g/mol (C₂₁H₂₁NO₅), an XLogP3-AA of 4.1, zero hydrogen-bond donors, six hydrogen-bond acceptors, and seven rotatable bonds [1]. It is commercially offered as a research-grade screening compound and building block, structurally positioned within the 4-(substituted-phenyl)methoxy-quinoline class that has been claimed in patents as angiotensin II antagonists [2] and within the 6,7-dimethoxyquinoline class that has demonstrated potent PDGF receptor tyrosine kinase (PDGF-RTK) inhibition and topoisomerase I inhibitory activity [3][4].

Why Generic Substitution Risks Failure When Procuring Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate


Quinoline-2-carboxylate derivatives are not interchangeable screening surrogates. The combination of the 4-(4-methylbenzyloxy) substituent, the 6,7-dimethoxy pattern, and the C2 methyl ester defines a specific pharmacophore that cannot be replicated by simply substituting any close analog. Removing the 6,7-dimethoxy groups abolishes the potency-enhancing feature shown to be advantageous for PDGF-RTK inhibition [1]. Replacing the 4-methylbenzyloxy group with a 4-methoxybenzyloxy group shifts logP by approximately 0.56 units and increases the hydrogen-bond acceptor count from six to eight, altering both membrane permeability and molecular recognition properties [2]. Moving the methyl substituent from the para to the ortho position of the benzyloxy ring changes the conformational landscape and further increases estimated logP to ~4.26 [3]. These structural differences, even when subtle, can produce substantial divergence in binding affinity, selectivity, and physicochemical behaviour. Therefore, substituting the compound with a structurally related but non-identical quinoline-2-carboxylate in a screening cascade or SAR programme introduces uncontrolled variables that may invalidate structure–activity conclusions or lead to false-negative results.

Quantitative Differentiation Evidence for Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate Versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA 4.1 of the 4-Methylbenzyloxy Derivative Enables a Balanced logP Window Relative to the More Polar 4-Methoxy Analog (logP 3.54)

The target compound exhibits an XLogP3-AA of 4.1 [1], placing it within a favourable lipophilicity window for membrane permeability while maintaining a lower logP than the 2-methyl positional isomer (SlogP 4.26) [2]. In contrast, the 4-methoxybenzyloxy analog is significantly more polar, with a measured logP of 3.5355 and logD of 3.5354 . The difference of roughly 0.56 logP units between the target and the 4-methoxy analog translates to an approximately 3.6-fold difference in octanol–water partition coefficient, which can materially impact passive membrane permeability, protein binding, and assay behaviour in cell-based screens.

Lipophilicity logP comparison Quinoline-2-carboxylate Physicochemical profiling

Reduced Hydrogen-Bond Acceptor Count (HBA = 6) and Lower Molecular Weight (367.4 Da) Relative to the 4-Methoxy (HBA = 8; 383.4 Da) and Carbamoyl (410.4 Da) Analogs

The target compound has six hydrogen-bond acceptors and a molecular weight of 367.4 g/mol [1]. The 4-methoxybenzyloxy analog carries eight hydrogen-bond acceptors (MW 383.4 g/mol) due to the additional ether oxygen on the benzyloxy ring . The carbamoyl analog (CAS 1359394-04-9) has a molecular weight of 410.4 g/mol and two additional hydrogen-bond donors [2]. Lower HBA count is associated with reduced polar surface area, which can improve passive membrane permeability. The lower molecular weight of the target compound (367.4 Da) also places it closer to the optimal range for lead-like chemical space (MW ≤ 350 Da for fragments; ≤ 450 Da for leads) than the heavier carbamoyl analog.

Hydrogen-bond acceptor count Molecular weight Drug-likeness Lead optimisation

The 6,7-Dimethoxy Motif Is Advantageous for PDGF Receptor Tyrosine Kinase Inhibition: Class-Level SAR Indicating Potent Activity (IC₅₀ ≤ 20 nM) for Optimised 6,7-Dimethoxyquinolines

In a systematic SAR study of 63 3-substituted quinoline derivatives, Maguire et al. demonstrated that the presence of 6,7-dimethoxy groups on the quinoline ring was advantageous for potent inhibition of cell-free PDGF-RTK activity [1]. Optimum activity of ≤20 nM (IC₅₀) was achieved when 6,7-dimethoxyquinoline was substituted at the 3-position with lipophilic groups [1]. The target compound bears the identical 6,7-dimethoxy substitution pattern on the quinoline core, but differs in having substitution at the 4-position (via a 4-methylbenzyloxy linker) rather than the 3-position. This scaffold positioning is significant because 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have since been independently validated as potent topoisomerase I inhibitors with sub-micromolar GI₅₀ values in the NCI-60 cancer cell line panel [2]. In contrast, des-dimethoxy analogs (e.g., methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate) lack this potency-enhancing feature entirely [3]. Note: Direct IC₅₀ data for the specific target compound against PDGF-RTK or TOP1 have not been located in the public domain; this evidence is class-level inference from structurally defined congeneric series [1][2].

PDGF receptor tyrosine kinase Kinase inhibition 6,7-Dimethoxyquinoline Structure–activity relationship

Patent-Landscape Positioning: The 4-[(4-Methylphenyl)methoxy] Substituent Is Explicitly Covered Within the GB2234748 Angiotensin II Antagonist Patent Family

The GB2234748A patent specifically claims quinoline derivatives of formula I where the 4-position is substituted with a substituted-phenyl methoxy group, and the quinoline core may optionally bear alkoxy substituents (including methoxy at positions 6 and 7) [1]. The target compound, with its 4-[(4-methylphenyl)methoxy] substituent and 6,7-dimethoxy groups, falls within the structural scope of this patent. This patent is directed to angiotensin II (AII) antagonism for treating hypertension and congestive heart failure [1]. The explicit inclusion of the 4-(substituted-phenyl)methoxy motif in this patent provides a defined intellectual-property context and a therapeutic hypothesis (AII antagonism) that distinguishes this compound from 3-substituted quinoline-2-carboxylates, which are primarily associated with PDGF-RTK inhibition [2].

Angiotensin II antagonist Patent coverage 4-Substituted-phenyl methoxy quinoline Freedom to operate

Recommended Application Scenarios for Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate Based on Quantitative Evidence


PDGF Receptor Tyrosine Kinase Inhibitor Screening and SAR Expansion

Deploy this compound as a 6,7-dimethoxyquinoline scaffold probe in PDGF-RTK biochemical assays. The 6,7-dimethoxy motif has been demonstrated to be advantageous for potent PDGF-RTK inhibition, with congeneric compounds achieving IC₅₀ values ≤20 nM [1]. The 4-methylbenzyloxy substitution at C4 provides a lipophilic vector (XLogP3-AA 4.1) [2] that can be compared head-to-head with 3-substituted analogs to map the topology of the PDGF-RTK ATP-binding site. The methyl ester at C2 also provides a convenient synthetic handle for amide coupling to generate focused libraries.

Topoisomerase I Inhibitor Lead Optimisation Using the 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Scaffold

Use this compound as a starting point for exploring 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I (TOP1) inhibitors. Elbadawi et al. (2021) showed that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines exhibit sub-micromolar GI₅₀ values across the NCI-60 panel, with compound 14m achieving a full-panel GI₅₀ MG-MID of 1.26 μM [3]. The target compound, bearing the requisite 6,7-dimethoxy pattern and a 4-alkoxy substituent, can be evaluated in TOP1-mediated DNA cleavage assays and subsequently derivatised at C2 via the methyl ester to optimise potency and oral bioavailability.

Angiotensin II Receptor Antagonist Screening Cascade

Screen this compound in angiotensin II type 1 (AT₁) receptor binding and functional antagonism assays. The GB2234748A patent explicitly claims 4-(substituted-phenyl)methoxy-quinoline derivatives as angiotensin II antagonists for treating hypertension and congestive heart failure [4]. The 4-[(4-methylphenyl)methoxy] substituent of the target compound aligns with the patent's preferred substitution pattern, while the 6,7-dimethoxy groups provide an additional point of structural differentiation from previously exemplified compounds. This scenario leverages the compound's unique positioning at the intersection of two distinct mechanistic hypotheses.

Chemical Biology Probe for Profiling 6,7-Dimethoxyquinoline-Binding Proteins

Employ this compound as an affinity-enriched chemical probe for identifying cellular targets of 6,7-dimethoxyquinolines. The balanced lipophilicity (XLogP3-AA 4.1) [2] and moderate molecular weight (367.4 Da) [2] support cell permeability, while the C2 methyl ester provides a tractable functional group for installing a linker (e.g., via hydrolysis to the carboxylic acid followed by amide coupling) to generate immobilised or tagged derivatives for pull-down and chemical proteomics experiments. The zero hydrogen-bond donor count [2] minimises non-specific polar interactions, reducing background in target-identification workflows.

Quote Request

Request a Quote for Methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.